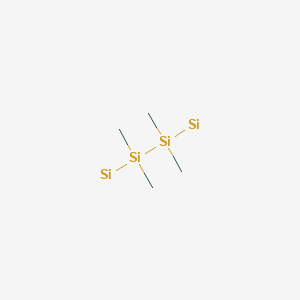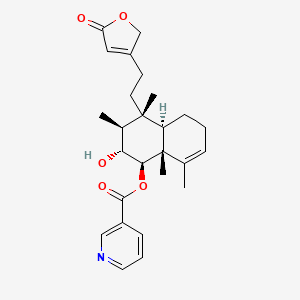
4-(Cyclopropylsulfinyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylsulfinyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO3S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyclopropylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid typically involves the introduction of the cyclopropylsulfinyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with cyclopropylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfinyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Major Products
Oxidation: 4-(Cyclopropylsulfonyl)phenylboronic acid.
Reduction: 4-(Cyclopropylsulfanyl)phenylboronic acid.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
4-(Cyclopropylsulfinyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Sensing Applications: The compound can interact with diols and strong Lewis bases, making it useful in sensing applications for detecting specific substances.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of chemical processes.
Biological Labelling and Protein Manipulation: The compound can interact with proteins, allowing for their manipulation and cell labelling in biological assays.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfinyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in sensing applications, where the compound binds to target molecules and facilitates their detection. In catalytic processes, the boronic acid group acts as a ligand, coordinating with metal catalysts to enhance reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylsulfinyl group, making it less versatile in certain applications.
4-(Cyclopropylsulfonyl)phenylboronic Acid: Contains a sulfonyl group instead of a sulfinyl group, which affects its reactivity and applications.
4-(Cyclopropylsulfanyl)phenylboronic Acid: Contains a sulfanyl group, which has different chemical properties compared to the sulfinyl group.
Uniqueness
4-(Cyclopropylsulfinyl)phenylboronic acid is unique due to the presence of the cyclopropylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis and sensing applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(4-cyclopropylsulfinylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAFNQYMJVLTNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675252 |
Source


|
| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-06-8 |
Source


|
| Record name | B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)
